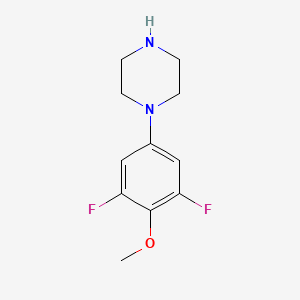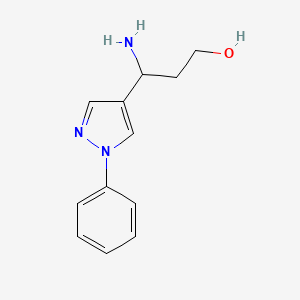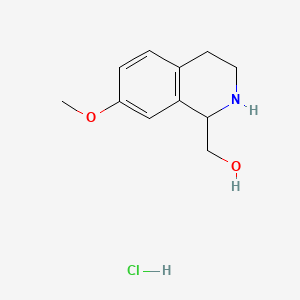![molecular formula C8H6ClNO3S B13592333 7-Hydroxythieno[3,2-b]pyridine-3-carboxylicacidhydrochloride](/img/structure/B13592333.png)
7-Hydroxythieno[3,2-b]pyridine-3-carboxylicacidhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-hydroxythieno[3,2-b]pyridine-3-carboxylic acid hydrochloride is a chemical compound known for its unique structure and properties. It is a derivative of thienopyridine, a class of compounds that have shown significant potential in various scientific fields. This compound is characterized by the presence of a hydroxyl group at the 7th position, a carboxylic acid group at the 3rd position, and a hydrochloride salt form, which enhances its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxythieno[3,2-b]pyridine-3-carboxylic acid hydrochloride typically involves multi-step organic reactions. One common method includes the cyclization of appropriate thieno and pyridine precursors under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise monitoring systems ensures consistent quality and efficiency. The hydrochloride salt form is usually obtained by treating the free acid with hydrochloric acid, followed by crystallization and purification steps.
Chemical Reactions Analysis
Types of Reactions
7-hydroxythieno[3,2-b]pyridine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to alcohols or other derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
7-hydroxythieno[3,2-b]pyridine-3-carboxylic acid hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and cardiovascular disorders.
Industry: It is utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-hydroxythieno[3,2-b]pyridine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups play crucial roles in binding to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-b]pyridine-3-carboxylic acid: Lacks the hydroxyl group at the 7th position.
7-methoxythieno[3,2-b]pyridine-3-carboxylic acid: Contains a methoxy group instead of a hydroxyl group.
7-hydroxythieno[2,3-b]pyridine-3-carboxylic acid: Differently positioned thieno ring.
Uniqueness
7-hydroxythieno[3,2-b]pyridine-3-carboxylic acid hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt form
Properties
Molecular Formula |
C8H6ClNO3S |
|---|---|
Molecular Weight |
231.66 g/mol |
IUPAC Name |
7-oxo-4H-thieno[3,2-b]pyridine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H5NO3S.ClH/c10-5-1-2-9-6-4(8(11)12)3-13-7(5)6;/h1-3H,(H,9,10)(H,11,12);1H |
InChI Key |
MACLYRQPELTADK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=C(C1=O)SC=C2C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















